1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-
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Overview
Description
1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-: is a heterocyclic compound with the chemical formula C10H13N. It belongs to the indole family, which plays a crucial role in medicinal chemistry due to its diverse biological activities . The indole nucleus is an essential pharmacophore found in various synthetic drug molecules.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: The optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the tricyclic indole compound.
Other Methods: Additional synthetic routes may involve variations of the Fischer indole synthesis or other strategies.
Industrial Production:: The industrial-scale production of 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- typically employs efficient synthetic methods to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity::
Electrophilic Substitution: Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization.
Functional Group Transformations: Indole derivatives participate in various reactions, including oxidation, reduction, and substitution.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) can oxidize indole.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce indole.
Substitution: Lewis acids (e.g., AlCl) facilitate electrophilic substitution reactions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. For example, indole can be functionalized at the C2 or C3 position.
Scientific Research Applications
Chemistry::
Building Blocks: Indole derivatives serve as building blocks for drug discovery and organic synthesis.
Fluorescent Probes: Modified indoles act as fluorescent probes for biological studies.
Antiviral Activity: Certain indole derivatives exhibit antiviral properties against influenza A and Coxsackie B4 viruses.
Anticancer Properties: 2,3-dimethylindoles demonstrate cytotoxic effects against cancer cell lines.
Pharmaceuticals: Indole-based compounds are essential in drug development.
Agrochemicals: Some indole derivatives find use in crop protection.
Mechanism of Action
The exact mechanism by which 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- has unique features, it shares similarities with other indole derivatives. Notable compounds include tryptophan, indole-3-acetic acid, and various synthetic analogs.
Properties
CAS No. |
61589-18-2 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-12(2)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI Key |
XTKYFKKKSZUMPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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